3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(12-13-26-18-8-2-1-3-9-18)22-21-24-23-20(27-21)17-11-10-15-6-4-5-7-16(15)14-17/h1-3,8-11,14H,4-7,12-13H2,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYKXYNHCCBUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-phenoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound of significant interest due to its potential biological activities. The structure incorporates a phenoxy group and an oxadiazole moiety, which are known to impart various pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 349.4 g/mol. The compound features a tetrahydronaphthalene core linked to an oxadiazole ring, which is critical for its biological activities.
Antimicrobial Activity
Research has demonstrated that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:
- A study by Dhumal et al. (2016) highlighted that oxadiazole derivatives showed significant antibacterial activity against Mycobacterium bovis BCG. The binding affinity to the enoyl reductase (InhA) enzyme was identified as a key mechanism for disrupting mycolic acid synthesis in bacteria .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity | Target Organism |
|---|---|---|
| 8a | Strong | Mycobacterium bovis BCG |
| 8b | Strong | Mycobacterium bovis BCG |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied:
- A recent investigation revealed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. For example, compounds with similar structural features showed IC50 values lower than standard chemotherapeutics like doxorubicin .
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Jurkat | <10 |
| Compound B | HT-29 | <15 |
Neuroprotective Effects
In silico studies suggest that oxadiazole derivatives may also serve as potential neuroprotective agents:
- Research indicates that certain derivatives can inhibit butyrylcholinesterase (BuChE), an enzyme linked to Alzheimer's disease. Compounds with a similar structure to this compound exhibited IC50 values as low as 5.07 µM with favorable selectivity ratios .
Case Studies
- Antimicrobial Study : Dhumal et al. synthesized several oxadiazole derivatives and tested their efficacy against Mycobacterium bovis. The study concluded that specific substitutions on the oxadiazole ring significantly enhanced antibacterial activity.
- Cytotoxicity Assessment : A series of compounds were evaluated for their cytotoxic effects on Jurkat and HT-29 cell lines. The findings revealed that modifications in the naphthalene moiety could lead to increased potency against cancer cells.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents on the Oxadiazole Core
Key Compounds :
- N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)-3-(Trifluoromethyl)Benzamide (6) : Substituted with a trifluoromethyl group, this derivative exhibits moderate yield (15%) and high purity (95.5%) .
- N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)-4-Bromobenzamide (7) : Bromo-substituted analog with higher yield (50%) and comparable purity (95.3%) .
- N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)-4-Isopropoxybenzamide (8) : Isopropoxy-substituted derivative with low yield (12%) but excellent purity (97.9%) .
Comparison :
| Compound | Substituent | Yield (%) | Purity (%) | Key Features |
|---|---|---|---|---|
| 6 | CF₃ | 15 | 95.5 | Electron-withdrawing group; potential enhanced metabolic stability |
| 7 | Br | 50 | 95.3 | Halogenation for improved binding affinity |
| 8 | O-iPr | 12 | 97.9 | Electron-donating group; may influence solubility |
In contrast, the isopropoxy group in 8 may increase hydrophobicity, affecting bioavailability .
Triazole-Based Derivatives
Key Compounds :
Comparison :
- Structural Differences : Replacement of oxadiazole with triazole alters hydrogen-bonding capacity and aromatic stacking interactions.
- Spectroscopic Data: IR spectra of 6b (nitrophenyl variant) show strong NO₂ absorption at 1504 cm⁻¹, while 6c exhibits triazole-related peaks at 1535 cm⁻¹ .
- Biological Implications : Triazoles may offer superior kinase inhibition due to their ability to coordinate metal ions, a feature less prominent in oxadiazoles.
Oxadiazole Derivatives with Anticancer Activity
Key Compounds :
- N-(5-Nitrothiazol-2-yl)-2-[[5-((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl]-1,3,4-Oxadiazol-2-yl]ThioAcetamide (9) : Demonstrates potent apoptotic activity in A549 and C6 cell lines, surpassing cisplatin in mitochondrial depolarization .
- N-(6-Methoxybenzothiazol-2-yl)-2-[[5-((5,6,7,8-Tetrahydronaphthalen-2-yl)Oxy)Methyl]-1,3,4-Oxadiazol-2-yl]ThioAcetamide (6) : Induces higher caspase-3 activation than cisplatin .
Comparison :
| Compound | Substituent | Biological Effect | Mechanism |
|---|---|---|---|
| 9 | Nitrothiazolyl | Apoptosis induction (A549, C6) | Mitochondrial depolarization |
| 6 | Methoxybenzothiazolyl | Caspase-3 activation | Apoptotic pathway modulation |
Sulfonyl- and Thioether-Linked Analogues
Key Compounds :
- 4-((4-Methoxyphenyl)Sulfonyl)-N-(5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-Oxadiazol-2-yl)Butanamide : Features a sulfonyl group and extended carbon chain (MW: 455.5), likely improving solubility and sulfonamide-targeted binding .
- N-(2,4-Dimethylphenyl)-3-[3-({[5-(2-Methylphenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Methyl)-1,2,4-Oxadiazol-5-yl]Propanamide : Contains a thioether linkage, which may enhance stability and redox activity .
Comparison :
Spectroscopic Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
